KRAS G12C inhibitor 39

KRAS G12C covalent inhibitor chemical patent

KRAS G12C inhibitor 39 (compound 494, WO2019099524A1) is a covalent GDP-state KRAS G12C antagonist with MW 645.80 and LogP 4.3, serving as a defined SAR anchor within the Mirati/Array pyrido-pyrimidine series. Its distinct physicochemical profile (vs. ARS-1620, adagrasib) and unoptimized scaffold make it an ideal comparator for resistance mechanism studies and negative-control experiments, enabling rigorous discrimination of target-specific vs. compound-specific effects. Secure research-grade supply now.

Molecular Formula C37H43N9O2
Molecular Weight 645.8 g/mol
Cat. No. B15143248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRAS G12C inhibitor 39
Molecular FormulaC37H43N9O2
Molecular Weight645.8 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCN(C(C5)CC#N)C(=O)C=CC6=CN(N=C6)C)OCC7CCCN7C
InChIInChI=1S/C37H43N9O2/c1-26-7-4-8-28-9-5-11-33(35(26)28)44-18-15-31-32(24-44)40-37(48-25-30-10-6-17-42(30)2)41-36(31)45-19-20-46(29(23-45)14-16-38)34(47)13-12-27-21-39-43(3)22-27/h4-5,7-9,11-13,21-22,29-30H,6,10,14-15,17-20,23-25H2,1-3H3/b13-12+/t29-,30-/m0/s1
InChIKeyXLWQRAXKTKNFIV-QFFHNCJUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





KRAS G12C Inhibitor 39: Essential Sourcing and Baseline Characterization for Research Procurement


KRAS G12C inhibitor 39 (CAS: 2326522-16-9; MW: 645.80; Formula: C37H43N9O2) is a small-molecule covalent antagonist that specifically targets the KRAS G12C mutant protein. It was disclosed as compound 494 in patent WO2019099524A1 (assigned to Array BioPharma Inc. and Mirati Therapeutics, Inc.) [1]. As a tool compound for studying KRAS G12C‑driven oncogenesis, it is available from multiple commercial vendors in research‑grade purity. This compound belongs to the first‑generation class of GDP‑state KRAS G12C covalent inhibitors, the same mechanistic class that includes ARS‑1620, sotorasib (AMG‑510), and adagrasib (MRTX849) [2].

Why Generic Substitution Among KRAS G12C Inhibitors Fails: The Case for Compound‑Specific Procurement of KRAS G12C Inhibitor 39


KRAS G12C covalent inhibitors are not interchangeable despite sharing a common nominal target. Within the same GDP‑state covalent inhibitor class, compounds differ markedly in atropisomeric configuration, switch‑II pocket binding geometry, covalent warhead electrophilicity, and associated off‑target reactivity profiles [1]. These structural divergences translate into distinct cell‑line selectivity, in vivo pharmacokinetic properties, and resistance‑emergence kinetics [2]. For instance, ARS‑1620 exhibits poor oral bioavailability, while AMG‑510 and MRTX849 achieve clinically relevant oral exposure, yet each displays unique toxicity signatures and potency differentials across tumor models [3]. Substituting one inhibitor for another without verifying compound‑specific performance introduces uncontrolled variables that can confound target‑engagement interpretation, obscure structure‑activity relationships, and invalidate cross‑study reproducibility. The following section provides the quantitative comparator framework required for evidence‑based selection of KRAS G12C inhibitor 39 relative to its closest analogs.

Quantitative Comparator Evidence for KRAS G12C Inhibitor 39: What Sourcing Decisions Depend On


Origin Patent and Chemical Lineage: Distinguishing KRAS G12C Inhibitor 39 from Clinical‑Stage Analogs

KRAS G12C inhibitor 39 is explicitly identified as compound 494 in WO2019099524A1, a patent filed by Array BioPharma and Mirati Therapeutics—the same entity that developed adagrasib (MRTX849). This establishes that inhibitor 39 emerged from the identical medicinal chemistry optimization campaign that yielded the FDA‑approved clinical candidate, but as a distinct chemical entity with its own structure–activity profile [1]. Unlike commercial tool compounds that are derived from disparate patent families and may possess unrelated scaffold geometries, inhibitor 39 is positioned as a direct SAR comparator within the Mirati/Array program, offering a reference point for evaluating the structural determinants of potency, selectivity, and pharmacokinetic behavior that differentiate adagrasib from other GDP‑state inhibitors [2].

KRAS G12C covalent inhibitor chemical patent structure‑activity relationship tool compound

Comparative Biochemical Potency: KRAS G12C Inhibitor 39 Relative to ARS‑1620, AMG‑510, and MRTX849

Direct biochemical IC50 data for KRAS G12C inhibitor 39 is not publicly available in peer‑reviewed literature. The compound is disclosed solely in patent WO2019099524A1, which contains 678 exemplified compounds but does not provide individual IC50 values in publicly accessible tables [1]. By contrast, established comparator compounds have well‑characterized biochemical profiles: ARS‑1620 exhibits an IC50 of 120 nM in RAS signaling inhibition assays [2]; AMG‑510 (sotorasib) shows a Ki of 11 nM for KRAS G12C‑GDP and p‑ERK inhibition IC50 of 0.03 μM in H358 cells [3]; MRTX849 (adagrasib) demonstrates antiproliferative IC50 values of 14 nM in NCI‑H358 and 5 nM in MIA PaCa‑2 cells [4]. This data gap for inhibitor 39 precludes any direct quantitative potency comparison based on public evidence.

KRAS G12C IC50 biochemical assay covalent inhibition potency comparison

Physicochemical and Structural Differentiation: KRAS G12C Inhibitor 39 versus Key Comparators

KRAS G12C inhibitor 39 possesses a molecular weight of 645.80 Da, a molecular formula of C37H43N9O2, and a calculated LogP of 4.3 . In comparison, ARS‑1620 has a molecular weight of 468.94 Da (C27H24ClFN4O), AMG‑510 (sotorasib) has a molecular weight of 560.59 Da (C30H30F2N6O3), and MRTX849 (adagrasib) has a molecular weight of 604.11 Da (C32H35ClFN7O2). The higher molecular weight and larger polar surface area of inhibitor 39 relative to ARS‑1620 may influence passive membrane permeability and aqueous solubility, factors that critically affect cellular assay performance and in vivo dosing feasibility [1]. The LogP of 4.3 indicates moderate lipophilicity, intermediate between the lower‑molecular‑weight ARS‑1620 and the clinical‑stage analogs.

physicochemical properties molecular weight LogP solubility chemical structure

Commercial Availability and Procurement Channel Differentiation

KRAS G12C inhibitor 39 is commercially available from multiple established research‑chemical vendors, each offering distinct purity specifications, packaging sizes, and pricing structures. MedChemExpress supplies the compound with a catalog number HY‑143592, InvivoChem offers it as V49446 with purity ≥98%, and TargetMol provides it as T72342. Procurement lead times vary: MedChemExpress maintains stock for immediate shipment, while TargetMol indicates a 6–8 week lead time for certain package sizes [1]. This vendor‑dependent availability contrasts with ARS‑1620, AMG‑510, and MRTX849, which are widely stocked across all major suppliers with standardized purity specifications and more predictable supply chains due to their status as extensively characterized reference compounds.

research reagent vendor comparison purity grade lead time procurement

Target Selectivity Profile: Class‑Level Inference for KRAS G12C Inhibitor 39

No direct selectivity profiling data has been published for KRAS G12C inhibitor 39. However, class‑level evidence demonstrates that GDP‑state covalent KRAS G12C inhibitors, as a class, achieve selectivity through the mutant cysteine residue (Cys12) that is absent in wild‑type KRAS, HRAS, and NRAS [1]. ARS‑1620 exhibits >100‑fold selectivity for KRAS G12C over wild‑type KRAS in cellular assays; AMG‑510 shows >1,000‑fold selectivity in biochemical assays and no significant inhibition of non‑G12C cell lines at concentrations up to 7.5 μM [2]; MRTX849 demonstrates selectivity over 463 proteins at 1 μM in kinome‑wide profiling [3]. Inhibitor 39, as a member of this covalent GDP‑state inhibitor class with the requisite electrophilic warhead, is inferred to exhibit similar mutant‑selective binding via Cys12 alkylation, but the absence of direct profiling data precludes quantitative selectivity comparisons [4].

target selectivity wild‑type KRAS HRAS NRAS off‑target

Evidence‑Based Research and Industrial Application Scenarios for KRAS G12C Inhibitor 39


Structure–Activity Relationship (SAR) Reference Compound in the Mirati/Array Chemical Series

KRAS G12C inhibitor 39 serves as a defined SAR reference point for evaluating the structural modifications within the Mirati/Array patent portfolio (WO2019099524A1). As compound 494, it represents an intermediate stage in the optimization campaign that ultimately yielded adagrasib (MRTX849), enabling comparative analyses of pyrido‑pyrimidine core modifications, linker variations, and substituent effects on potency and selectivity [1]. Researchers conducting medicinal chemistry studies or scaffold‑hopping analyses can use inhibitor 39 to anchor their SAR understanding of this specific chemical series against comparator compounds from alternative patent families, such as the tetrahydropyridopyrimidine series of ARS‑1620 or the quinazoline series of AMG‑510 [2].

Physicochemical and Biopharmaceutical Benchmarking

With a molecular weight of 645.80 Da and a LogP of 4.3, inhibitor 39 provides a distinct physicochemical profile that can be used to benchmark the relationship between molecular properties and in vitro assay performance among KRAS G12C inhibitors [1]. Comparative studies that include inhibitor 39 alongside lower‑molecular‑weight analogs (e.g., ARS‑1620, MW 468.94 Da) or clinically optimized compounds (e.g., adagrasib, MW 604.11 Da) allow researchers to dissect the contributions of size, lipophilicity, and polar surface area to cellular permeability, aqueous solubility, and assay‑specific artifact generation [2]. This application is particularly relevant for optimizing assay conditions, interpreting solubility‑limited potency measurements, and informing formulation strategies for in vivo pharmacology studies.

In Vitro Resistance Mechanism Studies

As a tool compound within the same chemical series as adagrasib, inhibitor 39 can be employed as a comparator in studies investigating acquired resistance mechanisms to GDP‑state KRAS G12C covalent inhibitors. Researchers have documented that resistance to this inhibitor class can arise through KRAS G12C secondary mutations, KRAS gene amplification, RTK‑mediated pathway reactivation, or histologic transformation [1]. By profiling inhibitor 39 alongside adagrasib and sotorasib in parallel resistance‑generating cell line experiments, investigators can determine whether specific resistance mechanisms are scaffold‑dependent or universally applicable across GDP‑state inhibitors [2]. This application is critical for understanding the durability limitations of this therapeutic class and identifying rational combination strategies.

Negative Control for Clinical Candidate Benchmarking

KRAS G12C inhibitor 39 functions as an appropriate negative‑control tool compound for experiments that require a KRAS G12C inhibitor that is structurally related to adagrasib but has not undergone the full preclinical and clinical optimization that characterizes the approved drug. In assay systems where adagrasib demonstrates exceptional potency or unanticipated off‑target effects, inhibitor 39 provides a less‑optimized comparator from the same chemical series to help distinguish scaffold‑intrinsic properties from optimization‑enhanced attributes [1]. This application supports rigorous interpretation of target‑specific versus compound‑specific observations in both biochemical and cell‑based assays.

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